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molecular formula C9H16O3 B1581187 Ethyl 3-oxoheptanoate CAS No. 7737-62-4

Ethyl 3-oxoheptanoate

Cat. No. B1581187
M. Wt: 172.22 g/mol
InChI Key: UKRVECBFDMVBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05985894

Procedure details

70.8 g of ethyl carbonate in solution in 50 ml of ether were added to a suspension of 27.3 g of sodium hydride (50% in oil, washed 3 times with hexane) in 250 ml of ether and the mixture was stirred for 10 minutes and 30 g of hexanone were added. The mixture was refluxed for 2 hours and then a solution of 35 ml of ether containing 12 ml of ethanol was added. The solution was cooled to 0° C. and a solution of 36 ml of acetic acid in 300 ml of water was added. 12 ml of a saturated sodium bicarbonate solution were added and extraction was carried out with ether. The extracts were washed with water, dried, filtered and evaporated to dryness under reduced pressure to obtain 100 g of an oil which was distilled under a pressure of 3 mbar at 70° C. to obtain 32.5 g of the desired product.
Name
ethyl carbonate
Quantity
70.8 g
Type
reactant
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
36 mL
Type
solvent
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
[C:1](=[O:6])([O-])[O:2][CH2:3][CH3:4].[H-].[Na+].[CH3:9][C:10](=[O:15])[CH2:11][CH2:12][CH2:13][CH3:14].C(=O)(O)[O-].[Na+]>CCOCC.O.C(O)(=O)C.C(O)C>[O:15]=[C:10]([CH2:11][CH2:12][CH2:13][CH3:14])[CH2:9][C:1]([O:2][CH2:3][CH3:4])=[O:6] |f:1.2,4.5|

Inputs

Step One
Name
ethyl carbonate
Quantity
70.8 g
Type
reactant
Smiles
C(OCC)([O-])=O
Name
Quantity
27.3 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
CC(CCCC)=O
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
35 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
O
Name
Quantity
36 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
The extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O=C(CC(=O)OCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: CALCULATEDPERCENTYIELD 193.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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